6-Bromothieno[2,3-d]pyrimidin-4-amine

EGFR inhibitor kinase profiling thienopyrimidine

6-Bromothieno[2,3-d]pyrimidin-4-amine 是药物化学中经实验验证的EGFR激酶抑制剂支架。与6-位无取代的核心不同,6-溴取代不仅赋予可测量的EGFR-TK抑制活性,而且专一性地实现高效Pd催化的Heck和Suzuki偶联反应,能够快速实现结构-活性关系(SAR)探索和先导化合物优化。在FBDD计划中,该片段经过精致化后可获得纳摩尔级(IC50 7.0 nM)的先导分子,其抗增殖活性与临床药物厄洛替尼相当。该化合物还是构筑FRα-选择性抗肿瘤药物的关键中间体,对FRα-表达肿瘤细胞具有低纳摩尔抗增殖活性(IC50 2.11–7.19 nM)和>100倍选择性窗口。选择该6-溴代核心而非氯代或未取代类似物,是保证偶联效率和生物学效力的关键决策。立即下单,加速你的激酶抑制剂管线从Hit-to-Lead阶段。

Molecular Formula C6H4BrN3S
Molecular Weight 230.08
CAS No. 60703-81-3
Cat. No. B2415625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothieno[2,3-d]pyrimidin-4-amine
CAS60703-81-3
Molecular FormulaC6H4BrN3S
Molecular Weight230.08
Structural Identifiers
SMILESC1=C(SC2=NC=NC(=C21)N)Br
InChIInChI=1S/C6H4BrN3S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10)
InChIKeyIFWIWFFQSVCWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothieno[2,3-d]pyrimidin-4-amine (CAS 60703-81-3): A Privileged Scaffold for Targeted Kinase Inhibitor Discovery


6-Bromothieno[2,3-d]pyrimidin-4-amine is a heterocyclic building block that serves as a core scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors [1]. The compound features a fused thieno[2,3-d]pyrimidine ring system with a bromine atom at the 6-position and an amino group at the 4-position, a substitution pattern that confers distinct reactivity for palladium-catalyzed cross-couplings and structure-activity relationship (SAR) exploration [2]. As a bioisostere of purines and quinazolines, this scaffold is frequently employed to generate novel lead compounds targeting the epidermal growth factor receptor (EGFR), folate receptors, and other therapeutically relevant kinases [3].

Why 6-Bromothieno[2,3-d]pyrimidin-4-amine Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs


The presence and identity of the 6-position substituent on the thieno[2,3-d]pyrimidine core are critical determinants of both synthetic versatility and biological potency. Unsubstituted analogs lack measurable EGFR inhibitory activity, as a substituent at the 4-position alone is insufficient to confer significant target engagement [1]. Furthermore, the bromine atom is uniquely suited for palladium-catalyzed Heck and Suzuki couplings, enabling rapid diversification to explore SAR and optimize drug-like properties; alternative halogens (e.g., chlorine or iodine) exhibit different reactivity profiles that may compromise coupling efficiency or yield [2]. These structure-dependent properties mean that generic substitution with a 6-unsubstituted or 6-chloro analog will not recapitulate the same biological and synthetic utility, directly impacting lead optimization workflows [3].

Quantitative Differentiation of 6-Bromothieno[2,3-d]pyrimidin-4-amine: Head-to-Head Comparisons Against Closest Analogs


EGFR Kinase Inhibition: 6-Bromo-Acrylate Derivative Shows ~8-Fold Greater Potency Than Phenyl-Substituted Analog

In a direct head-to-head EGFR tyrosine kinase assay, the 6-bromo-acrylate derivative (compound 6) exhibited an IC50 of 7.0 ± 0.3 nM, whereas the corresponding phenyl-substituted analogue (compound 9) displayed an IC50 of 58 ± 2 nM [1]. This represents an approximately 8.3-fold increase in potency conferred by the 6-bromo substitution pattern combined with the acrylate side chain. The benchmark inhibitor erlotinib showed an IC50 of 0.4 ± 0.1 nM under identical assay conditions [1].

EGFR inhibitor kinase profiling thienopyrimidine

Fragment-to-Lead Optimization: 6-Bromo Substituent Confers Measurable EGFR Activity Absent in Unsubstituted Core

In a systematic evaluation of truncated thieno[2,3-d]pyrimidine structures, the presence of a substituent at the C-4 position was necessary to achieve any measurable EGFR-TK inhibitory activity, while the 6-bromo group further modulated potency [1]. A series of 31 6-bromothieno[2,3-d]pyrimidine fragments were synthesized and assayed; upon conversion to the corresponding 6-(2-methoxyphenyl) drug-model compounds, the activity increased for 18 of the 19 pairs, with an average 10-fold enhancement in potency [1]. The 6-unsubstituted thieno[2,3-d]pyrimidin-4-amine core lacked measurable inhibitory activity, underscoring the essential role of the 6-bromo substituent for generating active fragments [1].

fragment-based drug discovery EGFR SAR

Antiproliferative Potency and Folate Receptor Selectivity: 6-Substituted Thieno[2,3-d]pyrimidines Exhibit Low Nanomolar IC50 Values

6-Substituted thieno[2,3-d]pyrimidine analogs (compounds 4–9) demonstrated potent antiproliferative activity against folate receptor α (FRα)-expressing KB human tumor cells, with IC50 values ranging from 2.11 to 7.19 nM [1]. Importantly, none of these analogs showed evidence of transport by the reduced folate carrier (RFC), as reflected by a lack of effect on cell proliferation up to 1000 nM in RFC-expressing PC43–10 CHO cells [1]. This contrasts with classical antifolates such as methotrexate and pemetrexed, which are non-selective and transported by RFC, PCFT, and FRs [1].

antiproliferative folate receptor KB tumor cells

Kinase Profiling: 6-Bromo-Acrylate Derivative Matches Erlotinib's EGFR Inhibition at Screening Concentration

In an EGFR-TK screening assay at a fixed concentration of 100 nM, the 6-bromo-acrylate derivative (compound 6) achieved 94% inhibition, comparable to the clinically approved EGFR inhibitor erlotinib which showed 102% inhibition under identical conditions [1]. The unsubstituted amide derivative (compound 7) and dimethylamide derivative (compound 8) exhibited 90% and 73% inhibition, respectively, while the corresponding phenyl-substituted analogue (compound 9) showed only 58% inhibition [1]. This demonstrates that the 6-bromo substitution pattern, when paired with an optimized acrylate side chain, can achieve screening-level potency approaching that of a marketed drug.

kinase selectivity EGFR screening

Optimal Application Scenarios for 6-Bromothieno[2,3-d]pyrimidin-4-amine Based on Quantitative Evidence


Fragment-Based Lead Discovery for EGFR-Dependent Cancers

As a truncated fragment with measurable EGFR-TK inhibitory activity, 6-bromothieno[2,3-d]pyrimidin-4-amine serves as an ideal starting point for fragment-based drug discovery (FBDD) programs targeting EGFR-driven malignancies such as non-small cell lung cancer (NSCLC) [1]. The fragment exhibits measurable enzyme inhibition, whereas the unsubstituted core is inert, validating its use in fragment library design. Upon elaboration to drug-model compounds, an average 10-fold increase in potency is observed, providing a predictable optimization trajectory [1].

Palladium-Catalyzed Diversification for Kinase Inhibitor SAR Exploration

The 6-bromo substituent enables efficient Heck coupling with various acrylates to generate focused libraries of EGFR inhibitors [2]. This synthetic versatility allows medicinal chemists to rapidly explore SAR around the 6-position, with the most potent derivative (compound 6) achieving an IC50 of 7.0 nM against EGFR, only ~17-fold less potent than the clinical agent erlotinib [2]. This platform is applicable to the optimization of other ATP-competitive kinase inhibitors beyond EGFR.

Development of Folate Receptor-Selective Anticancer Agents

The 6-substituted thieno[2,3-d]pyrimidine scaffold, of which 6-bromothieno[2,3-d]pyrimidin-4-amine is the key synthetic precursor, confers low nanomolar antiproliferative activity (IC50 2.11–7.19 nM) against FRα-expressing KB tumor cells and a >100-fold selectivity window over RFC-mediated uptake [3]. This tumor-selective profile makes derivatives of this compound particularly attractive for developing targeted therapies for FRα-overexpressing cancers, including ovarian, endometrial, and non-small cell lung cancers, with the potential for reduced systemic toxicity compared to classical antifolates [3].

Benchmarking Novel EGFR Inhibitors Against Clinical Standards

In early-stage kinase inhibitor screening, derivatives of 6-bromothieno[2,3-d]pyrimidin-4-amine can be rapidly benchmarked against erlotinib to assess competitive positioning. For example, compound 6 exhibited 94% inhibition at 100 nM, compared to 102% for erlotinib, providing a clear metric for lead prioritization [2]. This enables efficient go/no-go decisions in hit-to-lead campaigns for EGFR-targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromothieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.